methyl 5-bromo-6-methoxy-1-naphthoate
Overview
Description
methyl 5-bromo-6-methoxy-1-naphthoate is an organic compound with the molecular formula C13H11BrO3 and a molecular weight of 295.13 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both bromine and methoxy functional groups. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of methyl 5-bromo-6-methoxy-1-naphthoate typically involves the esterification of 1-Naphthalenecarboxylic acid derivatives. One common method is the reaction of 5-bromo-6-methoxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually include refluxing the mixture to ensure complete esterification .
Chemical Reactions Analysis
methyl 5-bromo-6-methoxy-1-naphthoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Scientific Research Applications
methyl 5-bromo-6-methoxy-1-naphthoate is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-bromo-6-methoxy-1-naphthoate involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
methyl 5-bromo-6-methoxy-1-naphthoate can be compared with similar compounds such as:
1-Naphthalenecarboxylic acid, 5-bromo-, methyl ester: Lacks the methoxy group, which affects its reactivity and applications.
1-Naphthalenecarboxylic acid, 6-methoxy-, methyl ester: Lacks the bromine atom, leading to different chemical properties and uses.
1-Naphthalenecarboxylic acid, 5-bromo-6-methoxy-: The absence of the ester group changes its solubility and reactivity.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
methyl 5-bromo-6-methoxynaphthalene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-16-11-7-6-8-9(12(11)14)4-3-5-10(8)13(15)17-2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSVNRJVTNNXCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=CC=C2)C(=O)OC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448971 | |
Record name | 1-Naphthalenecarboxylic acid, 5-bromo-6-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84532-70-7 | |
Record name | 1-Naphthalenecarboxylic acid, 5-bromo-6-methoxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30448971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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